2-((2-(Diethylamino)ethyl)amino)quinazolin-4(1H)-one
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Overview
Description
2-((2-(Diethylamino)ethyl)amino)quinazolin-4(1H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Diethylamino)ethyl)amino)quinazolin-4(1H)-one typically involves the reaction of anthranilamide (2-aminobenzamide) with an aldehyde or ketone in the presence of a catalyst. One efficient method utilizes graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature . This method is advantageous due to its simplicity and environmentally friendly conditions.
Industrial Production Methods
Industrial production of quinazolinones, including this compound, often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
2-((2-(Diethylamino)ethyl)amino)quinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
2-((2-(Diethylamino)ethyl)amino)quinazolin-4(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((2-(Diethylamino)ethyl)amino)quinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, quinazolinone derivatives are known to inhibit the epidermal growth factor receptor (EGFR) phosphorylation, leading to the suppression of tumor cell growth . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Aminoquinazoline: Known for its antitumor activity by inhibiting EGFR phosphorylation.
4,6,7-Trisubstituted Quinazoline Derivatives: These compounds exhibit cytotoxic efficacy against various cancer cell lines.
Quinazoline-2,4(1H,3H)-diones: These compounds are important pharmaceutical intermediates with diverse biological activities.
Uniqueness
2-((2-(Diethylamino)ethyl)amino)quinazolin-4(1H)-one is unique due to its specific diethylaminoethyl substitution, which enhances its solubility and biological activity. This structural feature distinguishes it from other quinazolinone derivatives and contributes to its potential as a versatile compound in medicinal chemistry.
Properties
CAS No. |
61741-39-7 |
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Molecular Formula |
C14H20N4O |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
2-[2-(diethylamino)ethylamino]-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H20N4O/c1-3-18(4-2)10-9-15-14-16-12-8-6-5-7-11(12)13(19)17-14/h5-8H,3-4,9-10H2,1-2H3,(H2,15,16,17,19) |
InChI Key |
YFVWPYQSSRVVGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=NC2=CC=CC=C2C(=O)N1 |
Origin of Product |
United States |
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